Product packaging for (4-Chlorobutoxy)trimethylsilane(Cat. No.:CAS No. 13617-19-1)

(4-Chlorobutoxy)trimethylsilane

Cat. No.: B3047245
CAS No.: 13617-19-1
M. Wt: 180.75 g/mol
InChI Key: UPYSACBOPSZOMB-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Functionalized Organosilanes in Chemical Synthesis

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgencyclopedia.pubsbfchem.com This marked the genesis of a field that would see significant expansion in the early 20th century, largely due to the pioneering work of Frederic S. Kipping. wikipedia.org Kipping's extensive research, which included the use of Grignard reagents to create alkyl- and arylsilanes, laid the groundwork for the future silicone industry. richsilicone.com The term "silicone" itself was coined by Kipping in 1904. wikipedia.org

The period after 1940 witnessed a growing recognition of the potential applications of polymeric organosilicon compounds. sbfchem.com Researchers began to explore the development of organosilicon resins, coatings, and various polyorganosiloxane products, underscoring the burgeoning importance of functionalized organosilanes. sbfchem.com These organofunctional silanes are hybrid materials that have gained considerable attention for their versatile properties and wide-ranging applications. researchgate.net They typically possess two reactive moieties: an organofunctional group and a hydrolyzable alkoxy group, which allows them to act as effective binding agents. researchgate.net

Current Research Landscape and Academic Interest in Chlorinated Alkoxysilanes

The current research landscape in organosilicon chemistry is vibrant, with a significant focus on the development of novel organoalkoxysilanes as versatile building blocks for organic-inorganic hybrid materials. mdpi.com Scientists are particularly interested in the kinetics of alkoxysilane polymerization, a process influenced by factors such as catalysts, water-to-silane ratio, and pH. nih.gov However, a comprehensive quantitative understanding of these reaction kinetics often remains elusive, necessitating further research. mdpi.com

Chlorinated alkoxysilanes, a specific class of organosilanes, are of particular interest due to the reactive nature of the chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions. medchemexpress.commedchemexpress.cn This reactivity, combined with the properties of the silane (B1218182) group, makes them valuable in various synthetic applications. Research in this area includes exploring their use in surface modification and as precursors for more complex molecules. acs.orgncsu.edu The inherent tendency of alkoxysilanes to undergo self-condensation presents a challenge, often requiring careful handling and storage conditions. mdpi.com

Conceptual Framework for the Strategic Utility of (4-Chlorobutoxy)trimethylsilane in Contemporary Chemical Research

Silane, (4-chlorobutoxy)trimethyl- is a bifunctional molecule that holds strategic importance in modern chemical research. researchgate.net Its structure incorporates a trimethylsilyl (B98337) ether group and a terminal chloroalkyl group, making it a valuable synthetic intermediate. medchemexpress.commedchemexpress.cn The trimethylsilyl ether can act as a protecting group for alcohols, while the chloroalkyl moiety provides a reactive site for nucleophilic substitution. medchemexpress.commedchemexpress.cn

This dual functionality allows for its use as a linker or spacer in the synthesis of more complex molecules and for the functionalization of surfaces. researchgate.netresearchgate.net The trimethylsilane (B1584522) group is commonly employed for surface modifications, and the terminal chlorine is a good leaving group for various coupling reactions. medchemexpress.commedchemexpress.cn This makes this compound a versatile tool for chemists seeking to introduce a four-carbon chain with a reactive handle onto a substrate or into a molecular framework.

Physicochemical Properties of Silane, (4-chlorobutoxy)trimethyl-

PropertyValue
CAS Number13617-19-1 sigmaaldrich.com
Molecular Weight180.75 sigmaaldrich.com
Physical FormLiquid sigmaaldrich.com
Purity97% sigmaaldrich.com
Storage TemperatureRefrigerator sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17ClOSi B3047245 (4-Chlorobutoxy)trimethylsilane CAS No. 13617-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYSACBOPSZOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483786
Record name Silane, (4-chlorobutoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13617-19-1
Record name Silane, (4-chlorobutoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Precursor Design for 4 Chlorobutoxy Trimethylsilane

Regioselective and Stereoselective Synthetic Pathways to (4-Chlorobutoxy)trimethylsilane

The most direct and widely utilized pathway for the synthesis of this compound involves the silylation of 4-chloro-1-butanol (B43188). nih.gov This precursor presents a key challenge of regioselectivity: the silylating agent must react exclusively with the primary hydroxyl group over the primary alkyl chloride.

The Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers from an alkoxide and an organohalide, provides a foundational analogy for this transformation. wikipedia.orgmasterorganicchemistry.com The synthesis typically proceeds via an SN2 mechanism. wikipedia.org In this context, 4-chloro-1-butanol is first deprotonated by a suitable base to form the corresponding alkoxide. This alkoxide anion is a potent nucleophile that readily attacks the electrophilic silicon atom of a trimethylsilyl (B98337) halide, such as trimethylsilyl chloride (TMS-Cl).

The reaction's high regioselectivity is attributed to the significantly greater nucleophilicity of the alkoxide compared to the chloride atom at the other end of the carbon chain. Furthermore, the silicon-oxygen bond formation is thermodynamically favorable. The mechanism is a bimolecular nucleophilic substitution at the silicon center (SN2-Si). unishivaji.ac.in

Reaction Scheme: HO-(CH₂)₄-Cl + Base → ⁻O-(CH₂)₄-Cl ⁻O-(CH₂)₄-Cl + (CH₃)₃Si-Cl → (CH₃)₃Si-O-(CH₂)₄-Cl + Base·HCl

While stereoselectivity at the silicon atom is not a concern for the achiral this compound, advanced methods have been developed for the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers using chiral catalysts, which could be applied to related chiral substrates. acs.org More advanced, though less common for this specific transformation, are iridium-catalyzed methods for the regioselective silylation of C–H bonds, which offer novel synthetic routes to functionalized silanes by activating otherwise inert bonds. acs.org

Green Chemistry Principles and Sustainable Approaches in Silane (B1218182) Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing this compound, several sustainable strategies can be employed to improve the process's efficiency and reduce waste.

Catalytic and Alternative Reagent Approaches: Traditional silylation often requires stoichiometric amounts of base to neutralize the HCl byproduct from chlorosilane reagents. wikipedia.org Green alternatives focus on catalytic methods and less hazardous reagents.

Catalytic Silylation: Iodine has been demonstrated as an efficient and neutral catalyst for the trimethylsilylation of various alcohols using 1,1,1,3,3,3-hexamethyldisilazane (HMDS). organic-chemistry.org The only byproduct in this case is ammonia (B1221849), which is less corrosive and easier to handle than HCl.

Dehydrogenative Coupling: An even greener approach is the dehydrogenative silylation of alcohols with hydrosilanes, where the sole byproduct is hydrogen gas. researchgate.net This method boasts high atom economy. Catalysts based on palladium nanoparticles or inexpensive alkali bases like sodium hydroxide (B78521) have been shown to effectively promote this coupling. organic-chemistry.orgresearchgate.net

Alternative Silylating Agents: Using silyl formates in the presence of an iron catalyst represents a transfer hydrosilylation method where the byproducts are gaseous H₂ and CO₂, further simplifying purification. organic-chemistry.org

Solvent Choice: The choice of solvent is critical. While solvents like dimethylformamide (DMF) are effective, their high boiling points and toxicity are concerns. numberanalytics.com Dichloromethane is a common alternative, but greener solvents like acetonitrile (B52724) or even solvent-free conditions are preferable where feasible. researchgate.net

Table 1: Comparison of Green Silylation Methodologies

Methodology Silylating Agent Catalyst/Promoter Byproducts Green Chemistry Advantage
Catalytic Silylation HMDS Iodine (catalytic) NH₃ Avoids corrosive HCl, neutral conditions. organic-chemistry.org
Dehydrogenative Coupling Hydrosilanes (e.g., Et₃SiH) NaOH (catalytic) H₂ High atom economy, only H₂ as byproduct. organic-chemistry.org
Transfer Hydrosilylation Silyl Formates Iron catalyst H₂, CO₂ Gaseous byproducts, uses earth-abundant metal. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Strategies for Research-Scale Production

Maximizing the yield and purity of this compound on a research scale requires careful optimization of several reaction parameters.

Silylating Agent and Base System: The choice of silylating agent and base is paramount. For primary alcohols like 4-chloro-1-butanol, trimethylsilyl chloride (TMS-Cl) is a cost-effective and reactive choice. taylorandfrancis.com It is most often paired with a nitrogenous base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated HCl. researchgate.net A highly reliable and rapid method is the Corey protocol, which employs imidazole (B134444) as the base in a solvent like DMF, often leading to high yields for primary alcohols in under an hour. wikipedia.org For more sterically hindered or sensitive substrates, the more reactive trimethylsilyl triflate (TMSOTf) might be used with a hindered base like 2,6-lutidine. wikipedia.org

Solvent and Temperature: The reaction is typically conducted in aprotic solvents. researchgate.net Dichloromethane (DCM) allows for easier workup compared to high-boiling solvents like DMF, though the reaction may be slower. wikipedia.org Temperature control is also crucial; while elevated temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com For most primary alcohol silylations with TMS-Cl, room temperature is sufficient.

Purification: After the reaction is complete, an aqueous workup is typically performed to remove the base hydrohalide salt and any excess water-soluble reagents. wikipedia.org The crude product is then purified, most commonly by fractional distillation under reduced pressure, to separate the desired product from any unreacted starting material, siloxanes (from hydrolysis of the silylating agent), or other impurities.

Table 2: Key Optimization Parameters for Silylation of 4-chloro-1-butanol

Parameter Options Considerations for High Yield
Silylating Agent TMS-Cl, HMDS, BSTFA, TMSOTf TMS-Cl is cost-effective. HMDS offers milder conditions. TMSOTf is highly reactive for difficult cases. wikipedia.orgorganic-chemistry.org
Base Triethylamine, Pyridine, Imidazole, 2,6-Lutidine Imidazole (Corey protocol) is highly efficient for primary alcohols. wikipedia.org
Solvent Dichloromethane (DCM), DMF, Acetonitrile, Toluene DMF often gives faster rates; DCM simplifies workup. wikipedia.orgresearchgate.net
Temperature 0°C to Reflux Room temperature is typically sufficient to avoid side reactions. numberanalytics.com
Workup Aqueous wash, Extraction Quenching with a mild aqueous acid like ammonium (B1175870) chloride solution helps remove the amine base. wikipedia.org
Purification Distillation, Chromatography Fractional distillation under vacuum is ideal for removing non-volatile impurities.

Development of Novel Precursors and Synthetic Diversification Routes

While the silylation of 4-chloro-1-butanol is the most straightforward route, alternative strategies involving novel precursors can offer different synthetic advantages. One conceptual approach is the regioselective functionalization of a symmetrical precursor like butane-1,4-diol. This would involve a multi-step process: monoprotection of the diol, conversion of the remaining hydroxyl group to a chloride (e.g., using thionyl chloride), followed by silylation of the protected alcohol and subsequent deprotection. However, this is significantly less direct than starting with 4-chloro-1-butanol.

A more innovative approach involves the development and use of novel silylating agents. For instance, silylboronate esters have emerged as air- and moisture-stable reagents that can participate in unique transformations, potentially offering new reactivity profiles compared to traditional chlorosilanes. acs.org

The primary value of this compound lies in its role as a bifunctional intermediate for synthetic diversification. The silyl ether group serves as a robust protecting group for the alcohol, which is stable to many reaction conditions (e.g., Grignard reagents, organolithiums) but can be easily removed when desired using fluoride (B91410) sources (like TBAF) or acidic aqueous conditions. libretexts.orgresearchgate.net

The terminal chloride provides a reactive handle for a wide range of SN2 reactions. This allows for the introduction of various functional groups, leading to a diverse library of terminally-functionalized butoxytrimethylsilanes. For example:

Reaction with sodium azide (B81097) yields (4-azidobutoxy)trimethylsilane.

Reaction with sodium cyanide yields 5-(trimethylsiloxy)pentanenitrile.

Reaction with a thiolate (RSNa) yields a thioether.

These diversified products can then be deprotected at the silyl ether position to reveal the primary alcohol, providing access to a wide array of functionalized butanols.

Mechanistic Investigations of 4 Chlorobutoxy Trimethylsilane Reactivity and Transformation

Elucidation of Nucleophilic Substitution Reaction Mechanisms at the Chlorobutoxy Moiety

The primary reactive site for nucleophilic attack on (4-chlorobutoxy)trimethylsilane is the carbon atom bonded to the chlorine atom. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. medchemexpress.combroadpharm.com The reaction mechanism can proceed through two main pathways: a single-step, concerted process (SN2) or a multi-step process involving a carbocation intermediate (SN1). libretexts.org

For this compound, the electrophilic carbon is part of a primary alkyl halide. Generally, primary substrates strongly favor the SN2 mechanism due to the significant energetic instability of a primary carbocation that would be required for an SN1 pathway. youtube.com The SN2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. chemistrysteps.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

Feature SN1 Mechanism SN2 Mechanism
Kinetics First-order: Rate = k[Substrate] Second-order: Rate = k[Substrate][Nucleophile]
Mechanism Two-step (ionization, then attack) One-step (concerted)
Intermediate Carbocation (highly unstable primary carbocation) None (a transition state is formed)
Substrate Preference Tertiary > Secondary >> Primary Methyl > Primary > Secondary >> Tertiary
Nucleophile Weak nucleophiles are effective Strong nucleophiles are required
Solvent Favored by polar protic solvents Favored by polar aprotic solvents

| Stereochemistry | Racemization (not applicable here) | Inversion of configuration |

The choice of solvent plays a critical role in determining the reaction pathway and rate of nucleophilic substitution. libretexts.org Solvents can stabilize reactants, intermediates, and transition states to varying degrees, thereby influencing the activation energy of the reaction. libretexts.orgyoutube.com

Polar Protic Solvents: These solvents, such as water and alcohols, are capable of hydrogen bonding. libretexts.org They are particularly effective at solvating both cations and anions. In the context of an SN1 reaction, they would stabilize the carbocation intermediate and the leaving group anion, thus lowering the activation energy for the rate-determining ionization step. youtube.com However, for SN2 reactions, polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity, thereby slowing the reaction rate. youtube.com

Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF are polar but lack the ability to donate hydrogen bonds. libretexts.org They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which significantly accelerates SN2 reactions. libretexts.org Since this compound is a primary halide predisposed to the SN2 pathway, polar aprotic solvents are generally the preferred choice for achieving efficient substitution.

Nonpolar Solvents: In some cases, nonpolar solvents have been shown to favor SN2 products. nih.gov The choice of solvent can be used to control the partitioning between SN1 and SN2 pathways, with polar solvents generally favoring SN1 and nonpolar or polar aprotic solvents favoring SN2. nih.gov

Table 2: Expected Influence of Solvent Type on Nucleophilic Substitution of this compound

Solvent Type Example Solvents Effect on SN1 Pathway Effect on SN2 Pathway Preferred Pathway
Polar Protic Water (H₂O), Methanol (CH₃OH) Rate increases (stabilizes carbocation) Rate decreases (solvates nucleophile) SN1 (though unlikely for primary substrate)
Polar Aprotic Acetone (CH₃COCH₃), DMSO Moderate rate increase Rate significantly increases (unsolvated nucleophile) SN2

| Nonpolar | Hexane, Toluene | Rate significantly decreases | Moderate rate | SN2 |

Steric Factors: The SN2 reaction mechanism is highly sensitive to steric hindrance at the reaction center. utexas.edu The transition state of an SN2 reaction involves a pentacoordinate carbon atom where the nucleophile, the leaving group, and three other substituents are in close proximity. utexas.edu The substrate, this compound, has a primary alkyl chloride. The carbon atom undergoing attack is sterically unhindered, which strongly favors the backside attack characteristic of the SN2 pathway. The bulky trimethylsiloxy group is located at the other end of the C4 chain, sufficiently far from the reaction center to exert minimal direct steric hindrance.

Electronic Factors: The key electronic features are the electronegativity of the chlorine atom and the nature of the trimethylsiloxy group.

Leaving Group: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. utexas.edu

Inductive Effect: The oxygen atom in the trimethylsiloxy group is electronegative and exerts an electron-withdrawing inductive effect. This effect slightly increases the partial positive charge on the carbon atom bonded to the chlorine, making it more susceptible to nucleophilic attack.

Silylation and Desilylation Mechanisms Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) ether group is generally stable under neutral and basic conditions but is labile in the presence of acid or fluoride (B91410) ions. This reactivity is central to its use as a protecting group for alcohols.

Desilylation: The cleavage of the silicon-oxygen bond (desilylation) is a common transformation. This process typically occurs under acidic conditions or through the action of a fluoride source.

Acid-Catalyzed Mechanism: In the presence of an acid (e.g., HCl, H₂SO₄), the ether oxygen is protonated. This makes the silicon atom more electrophilic and susceptible to attack by a weak nucleophile, such as water or an alcohol, leading to the cleavage of the Si-O bond and regeneration of the alcohol.

Fluoride-Mediated Mechanism: Fluoride ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) are highly effective for desilylation due to the exceptionally high strength of the silicon-fluorine bond (Si-F). The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate, which then fragments to release the alkoxide.

Recent research has also highlighted other methods for cleaving various organosilane bonds. For instance, potassium trimethylsilanolate (KOTMS) has been used to catalyze the cleavage of Si-C, Si-N, Si-O, and Si-S bonds under mild conditions. organic-chemistry.org

Silylation: While this compound is primarily discussed in terms of the reactivity of its chloro group, it can also be viewed as a silylating agent. After a nucleophile displaces the chloride, the resulting product is a trimethylsilyl ether derivative. The entire molecule can be used to introduce the -(CH₂)₄-O-TMS moiety onto a nucleophile.

Identification and Characterization of Reaction Intermediates and Transition States

The nature of the intermediates and transition states depends entirely on the reaction mechanism (SN1 vs. SN2). youtube.com

SN2 Pathway: In the favored SN2 reaction, there are no true reaction intermediates. youtube.com The reaction proceeds through a single, high-energy transition state . solubilityofthings.com For this compound, this transition state would feature a pentacoordinate carbon atom. The incoming nucleophile would be partially bonded to the carbon, while the C-Cl bond would be partially broken. The geometry around the carbon atom would be trigonal bipyramidal. utexas.edu This high-energy state represents the peak of the energy profile for the reaction. solubilityofthings.com

SN1 Pathway: Although energetically unfavorable, if an SN1 reaction were to occur, it would proceed through a distinct reaction intermediate . youtube.com The rate-determining step would be the slow ionization of the C-Cl bond to form a primary carbocation ((4-trimethylsiloxy)butyl cation) and a chloride ion. This carbocation is a true intermediate—a local minimum on the reaction energy diagram—that could, in principle, be trapped or undergo rearrangement. youtube.comsolubilityofthings.com However, primary carbocations are notoriously unstable, making this pathway highly unlikely compared to the SN2 alternative.

Exploration of Novel Derivatives and Analogues of 4 Chlorobutoxy Trimethylsilane

Synthesis of Organosilicon Precursors with Modified Alkoxy and Haloalkyl Chains

The synthesis of (4-chlorobutoxy)trimethylsilane serves as a fundamental starting point for a variety of more complex organosilicon precursors. The primary route to this compound involves the reaction of 4-chlorobutan-1-ol with a silylating agent, typically trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org

By modifying the initial alcohol, a diverse array of analogues can be synthesized. This strategy allows for precise control over the final properties of the precursor. For instance, using haloalcohols with different chain lengths (e.g., 3-chloropropanol, 6-chlorohexanol) or altered substitution patterns allows for the synthesis of silanes with tailored haloalkyl chains. Similarly, employing different trialkylsilyl chlorides (e.g., triethylsilyl chloride, tert-butyldimethylsilyl chloride) modifies the steric and electronic properties at the silicon center.

Furthermore, the alkoxy chain can be altered by starting with different functionalized diols or ethers. For example, a Williamson ether synthesis prior to silylation could introduce additional oxygen atoms or other groups into the chain. These modifications are crucial for tuning the reactivity, solubility, and physical properties of the resulting organosilicon precursors, making them suitable for specific applications in materials science and as intermediates in organic synthesis. mdpi.com

Table 1: Synthesis of this compound Analogues

Starting Alcohol Silylating Agent Base Product
4-chlorobutan-1-ol Trimethylsilyl chloride Triethylamine Silane (B1218182), (4-chlorobutoxy)trimethyl-
3-chloropropan-1-ol Trimethylsilyl chloride Pyridine Silane, (3-chloropropoxy)trimethyl-
6-chlorohexan-1-ol Trimethylsilyl chloride Triethylamine Silane, (6-chlorohexyloxy)trimethyl-

Introduction of Diverse Functional Groups via Chloride Displacement and Other Transformations

The terminal chloride on the butoxy chain of this compound is a versatile functional handle for introducing a wide range of other chemical groups through nucleophilic substitution reactions. mdpi.comrsc.org This reactivity allows for the transformation of the simple chloro-functionalized silane into a variety of complex derivatives.

Common nucleophilic displacement reactions include:

Azide (B81097) Synthesis: Reaction with sodium azide in a polar aprotic solvent like DMF yields (4-azidobutoxy)trimethylsilane. The azide group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or be reduced to a primary amine.

Iodide Synthesis: The Finkelstein reaction, using sodium iodide in acetone, can replace the chloride with an iodide. The resulting iodo-analogue is an even more reactive precursor for subsequent nucleophilic substitutions.

Amine Synthesis: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding amino-functionalized silanes. These derivatives are valuable for surface modification and as precursors for polyamides or other nitrogen-containing polymers. nih.govresearchgate.netnih.gov

Thiol Synthesis: Treatment with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis can introduce a thiol group, useful for surface functionalization (e.g., on gold nanoparticles) or for participation in thiol-ene click reactions.

These transformations significantly broaden the synthetic utility of the parent compound, enabling its use as a linker, surface modification agent, or monomer precursor. nih.gov

Table 2: Representative Functionalization Reactions of this compound

Reagent Solvent Functional Group Introduced Product Name
Sodium azide (NaN₃) DMF Azide (-N₃) Silane, (4-azidobutoxy)trimethyl-
Sodium iodide (NaI) Acetone Iodide (-I) Silane, (4-iodobutoxy)trimethyl-
Ammonia (NH₃) Ethanol Primary Amine (-NH₂) Silane, (4-aminobutoxy)trimethyl-
Sodium hydrosulfide (NaSH) Ethanol Thiol (-SH) Silane, (4-mercaptobutoxy)trimethyl-

Development of Chiral Derivatives for Asymmetric Synthesis Applications

While this compound is achiral, it serves as a scaffold for the development of chiral derivatives for applications in asymmetric synthesis. gvsu.eduresearchgate.net Chirality can be introduced in two primary ways: by modifying the butoxy chain to create a stereocenter or by synthesizing analogues where the silicon atom itself is a chiral center. researchgate.netntu.edu.sg

Chain-Centered Chirality: A chiral center can be introduced into the butoxy chain by starting the synthesis with a chiral chloro-alcohol, such as (R)- or (S)-3-chloro-1-butanol. Silylation of these enantiomerically pure alcohols would yield the corresponding chiral (chlorobutoxy)trimethylsilane derivatives. These compounds could then serve as chiral building blocks or ligands in asymmetric catalysis.

Silicon-Centered Chirality: Creating a stereogenic silicon center is a more complex challenge as it requires four different substituents attached to the silicon atom. chemrxiv.orgacs.org Starting from a precursor like dichloromethylphenylsilane, one could first react it with a chiral, non-racemic alcohol (like menthol) to act as a chiral auxiliary. gvsu.edu Subsequent reaction with the Grignard reagent derived from 4-chlorobutoxy magnesium bromide, followed by another substitution at the silicon, could lead to a chiral silane. Transition metal-catalyzed asymmetric synthesis provides another powerful route to access silicon-stereogenic compounds. rsc.org Such chiral silanes are of significant interest for their potential use as catalysts or chiral reagents in stereoselective transformations. researchgate.netrsc.org

Oligomerization and Polymerization Studies of Silane-Based Monomers and Derivatives

This compound can be transformed into a monomer suitable for oligomerization and polymerization, leading to the creation of novel silicon-containing polymers and materials. researchgate.netcfmats.com The initial step involves converting the terminal chloro group into a polymerizable functional group via the nucleophilic substitution reactions described previously.

For example, converting the chloride to an amine or a methacrylate (B99206) group allows the molecule to act as a monomer in polycondensation or free-radical polymerization, respectively.

Polysiloxane Copolymers: The derivative (4-aminobutoxy)trimethylsilane can be used as a functional comonomer in the synthesis of polysiloxanes. nih.gov Hydrolytic polycondensation of this functional silane with dichlorodimethylsilane (B41323) could yield a polysiloxane with pendant aminobutoxy groups, which can be used for further functionalization or to alter the polymer's properties. mdpi.comresearchgate.net

Polyacrylates with Silane Side-Chains: Reaction of the parent chloro-compound with a nucleophile like potassium methacrylate would yield a monomer, 4-(trimethylsilyloxy)butyl methacrylate. Radical polymerization of this monomer would result in a polyacrylate with pendant trimethylsilyloxybutyl groups.

Furthermore, the trimethylsilyloxy group itself can participate in polymerization under certain conditions. For instance, in the presence of a suitable catalyst, it can undergo ring-opening polymerization with cyclic ethers or lactones. These approaches lead to the formation of functional oligomers and polymers where the silane moiety imparts unique properties such as thermal stability, hydrophobicity, and low surface energy. researchgate.nettwi-global.comgoogle.com The resulting materials have potential applications as coatings, adhesives, and hybrid organic-inorganic composites. nih.gov

Strategic Applications of 4 Chlorobutoxy Trimethylsilane in Advanced Organic Synthesis

Utilization as a Versatile Building Block for the Construction of Complex Heterocyclic Compounds

The structure of (4-chlorobutoxy)trimethylsilane, featuring a four-carbon chain separating a chloro group and a protected hydroxyl group, makes it an adept precursor for the synthesis of saturated oxygen-containing heterocycles, most notably tetrahydrofuran (B95107) (THF) derivatives. The chlorine atom acts as an effective leaving group in nucleophilic substitution reactions, while the trimethylsilyl (B98337) ether provides a stable protecting group for the primary alcohol, which can be removed under specific conditions, typically using fluoride (B91410) ions or acid. broadpharm.comyoutube.com

This dual functionality enables several synthetic strategies for cyclization:

Intramolecular Williamson Ether Synthesis: One common approach involves the deprotection of the trimethylsilyl ether to unmask the primary alcohol. The resulting 4-chlorobutan-1-ol can then undergo an intramolecular cyclization under basic conditions, where the alkoxide displaces the terminal chloride to form the tetrahydrofuran ring.

Nucleophilic Addition followed by Cyclization: Alternatively, the chloro-end of the molecule can first react with a nucleophile. After this initial functionalization, the silyl (B83357) ether can be cleaved, and the liberated alcohol can participate in an intramolecular reaction with the newly introduced functionality to construct more complex heterocyclic systems.

Organometallic-Mediated Cyclization: The conversion of the alkyl chloride to an organometallic species, such as an organolithium reagent, opens another pathway for cyclization. Treatment with lithium metal can generate a lithiated intermediate that can undergo an intramolecular S_N2' cyclization if an appropriate internal electrophile is present. wikipedia.orgnih.gov Studies on similar systems have demonstrated the feasibility of such cyclization pathways. nih.gov

The following table summarizes potential cyclization strategies to form tetrahydrofuran derivatives.

Strategy Key Transformation Reagents Product Type
Intramolecular Williamson Ether SynthesisDeprotection then cyclization1. TBAF or HF 2. NaHUnsubstituted Tetrahydrofuran
Nucleophilic Substitution/CyclizationReaction with a nucleophile, then deprotection and cyclization1. Nu:- 2. TBAF 3. Catalyst (if needed)Substituted Heterocycles
Organometallic-Mediated CyclizationFormation of organolithium reagent and intramolecular attack1. Li metal 2. Trapping electrophileFunctionalized Tetrahydrofurans

These methods highlight the role of this compound as a flexible four-carbon building block for accessing the core structures of numerous pharmacologically relevant molecules. organic-chemistry.orgrsc.org

Role in Cross-Coupling Reactions and Organometallic Chemistry Methodologies

The presence of an alkyl chloride allows this compound to engage in a variety of organometallic transformations, serving as a precursor to nucleophilic reagents or as an electrophilic partner in cross-coupling reactions. The trimethylsilyl ether is generally robust under the conditions required for these transformations, preserving the hydroxyl functionality for subsequent reactions. soton.ac.uk

Formation of Organometallic Reagents: this compound can be readily converted into Grignard or organolithium reagents.

Grignard Reagents: Reaction with magnesium turnings in an etheral solvent like diethyl ether or tetrahydrofuran (THF) yields the corresponding Grignard reagent, (4-(trimethylsiloxy)butyl)magnesium chloride. wikipedia.orggelest.com This organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.orgleah4sci.com

Organolithium Reagents: Treatment with lithium metal can convert the alkyl chloride into the analogous organolithium species. wikipedia.org Organolithium reagents are typically more reactive than their Grignard counterparts and are used in similar nucleophilic addition and substitution reactions. taylorandfrancis.com

Participation in Cross-Coupling Reactions: While aryl halides are more common substrates, advancements in catalysis have enabled the use of alkyl chlorides in cross-coupling reactions, particularly with nickel-based catalytic systems. nih.govucla.edu this compound can potentially be employed in several important cross-coupling strategies:

Negishi Coupling: After conversion to the corresponding organozinc reagent, it can be coupled with various organic halides in a palladium- or nickel-catalyzed Negishi coupling. wikipedia.org

Stille Coupling: Conversion to an organostannane derivative would allow it to participate in Stille cross-coupling reactions, which are known for their tolerance of a wide array of functional groups. researchgate.netnih.gov

The table below outlines the potential organometallic and cross-coupling applications.

Reaction Type Reagent Formed / Used Catalyst/Reagents Potential Coupling Partner
Grignard ReactionR-MgClMg, THFAldehydes, Ketones, Esters
Organolithium ChemistryR-LiLi, etherCarbonyls, Epoxides
Negishi CouplingR-ZnCl1. Zn 2. Pd or Ni catalystAryl/Vinyl Halides
Stille CouplingR-SnBu₃1. Bu₃SnLi 2. Pd catalystAryl/Vinyl Triflates

These methodologies underscore the compound's utility in constructing complex carbon skeletons while carrying a masked hydroxyl group that can be revealed later in a synthetic sequence.

Precursor in the Chemical Synthesis of Bioactive Molecule Scaffolds

The bifunctional nature of this compound makes it an excellent candidate for use as a linker or spacer in the design of complex bioactive molecules. Its flexible four-carbon chain and reactive handles at each end allow it to connect two different molecular fragments, a common strategy in modern drug discovery.

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, joined by a chemical linker. The length, rigidity, and chemical composition of this linker are critical for the PROTAC's potency and selectivity. nih.gov this compound can serve as a building block for these linkers, for instance, by reacting the chloride with one ligand and, after deprotection, coupling the resulting alcohol with the second ligand. medchemexpress.com

Another emerging area is the development of acid-cleavable linkers for Antibody-Drug Conjugates (ADCs). In this context, silyl ethers have been explored as pH-sensitive linkers. nih.gov An ADC constructed with a silyl ether linker could remain stable in the bloodstream (pH ~7.4) but release its cytotoxic payload in the more acidic environment of tumor cells or lysosomes. By incorporating this compound into an ADC design, the silyl ether could function as the trigger for drug release, while the chloro-end serves as a handle for conjugation to the antibody or drug payload.

Application Area Role of this compound Key Feature Utilized
PROTAC SynthesisBuilding block for the flexible linkerBifunctionality (Cl and O-TMS), defined chain length
Antibody-Drug ConjugatesComponent of an acid-cleavable linkerpH-sensitive silyl ether for payload release

Applications in Solid-Phase Organic Synthesis and Combinatorial Chemistry Approaches

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of compounds, forming the basis of most combinatorial chemistry efforts. google.com Silicon-based linkers are widely used in SPOS to immobilize substrates, particularly alcohols, onto a solid support like a resin. soton.ac.uk

This compound is well-suited for such applications. The trimethylsilyl ether can be deprotected to reveal the primary alcohol, which can then be attached to a functionalized resin (e.g., a silyl chloride-functionalized support). The immobilized compound, now tethered via a silyl ether linkage, has its reactive chloro-end available for further chemical elaboration. Alternatively, the chloro-end can be used to attach the molecule to a nucleophilic resin (e.g., an aminomethyl resin), leaving the silyl ether to be deprotected at a later stage for reactions in solution.

The stability of silyl ethers to a range of reaction conditions, such as those used in peptide coupling and certain cross-coupling reactions, is a significant advantage. soton.ac.uk Cleavage of the final product from the resin is typically achieved under mild conditions with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or acids, which often leaves other functional groups intact. soton.ac.uk

This adaptability makes the compound a valuable tool in combinatorial chemistry, where a core scaffold is attached to a solid support and then treated with a diverse set of reactants to generate a library of related compounds. The use of a bifunctional linker like this compound allows for the systematic variation of substituents at the chloro-end of the molecule, leading to the efficient production of new chemical entities for screening and drug discovery. The principles of "safety-catch" linkers, where the linker's lability is triggered by a specific chemical activation step, can be applied, with the silyl ether's stability and controlled cleavage serving this purpose. nih.gov

Contribution of 4 Chlorobutoxy Trimethylsilane to Materials Science Research and Innovation

Incorporation into Hybrid Organic-Inorganic Materials and Nanocomposites

Hybrid organic-inorganic materials and nanocomposites are engineered to synergistically combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). (4-Chlorobutoxy)trimethylsilane serves as a valuable coupling agent and surface modifier in the fabrication of these advanced materials.

The primary mechanism involves the dual reactivity of the molecule. The trimethylsilane (B1584522) group can react with hydroxyl (-OH) groups present on the surface of inorganic materials like silica (B1680970), titania, or alumina. This reaction forms a stable siloxane bond (Si-O-Inorganic), effectively grafting the molecule onto the inorganic surface. The other end of the molecule, the 4-chlorobutoxy group, provides a reactive site for further chemical transformations. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of organic molecules, polymers, or other functional moieties.

Key Contributions:

Enhanced Interfacial Adhesion: By forming a chemical bridge between the organic and inorganic phases, this compound significantly improves the adhesion and compatibility between otherwise immiscible components. This leads to materials with superior mechanical properties, such as increased strength and toughness.

Controlled Surface Functionalization: The ability to introduce a reactive chlorobutyl group onto the surface of nanoparticles or other inorganic fillers allows for precise control over the surface chemistry. This functionalized surface can then be used to initiate polymerization reactions, attach specific biomolecules, or introduce other desired functionalities.

Improved Dispersion: The modification of nanoparticle surfaces with this compound can prevent their agglomeration within a polymer matrix, leading to a more uniform dispersion and, consequently, more predictable and enhanced material properties.

Component Function of this compound Resulting Material Property
Silica Nanoparticles in Epoxy ResinCovalent bonding between silica and epoxy matrixImproved mechanical strength and thermal stability
Clay Platelets in PolypropyleneEnhanced compatibility and exfoliation of clay layersIncreased barrier properties and flame retardancy
Titania Nanofillers in PolycarbonateReduced nanoparticle aggregation and improved stress transferEnhanced UV resistance and scratch resistance

Precursor for Advanced Ceramic and Sol-Gel Processes in Functional Material Development

While not a primary bulk precursor for ceramics, this compound plays a crucial role in the functionalization of materials prepared via sol-gel processes. The sol-gel technique is a versatile method for producing ceramics and glasses at low temperatures. It involves the hydrolysis and condensation of metal alkoxides or other precursors to form a "sol" (a colloidal suspension) that then gels to form a solid network.

In this context, this compound can be introduced during or after the sol-gel process to impart specific functionalities to the resulting ceramic or glass material. The trimethylsilane end of the molecule can co-condense with the primary silica precursors (like tetraethyl orthosilicate, TEOS) or react with the surface of the already-formed gel. This incorporates the chlorobutoxy functionality throughout the material or on its surface.

Applications in Sol-Gel Processes:

Functional Coatings: Sol-gel derived coatings containing this compound can be applied to various substrates. The chlorobutyl groups can then be used to anchor other molecules, creating surfaces with tailored properties such as hydrophobicity, biocompatibility, or anti-fouling characteristics.

Porous Materials with Tailored Chemistry: In the synthesis of porous ceramic membranes or aerogels, the incorporation of this compound allows for the post-synthesis modification of the internal pore surfaces. This is critical for applications in separation, catalysis, and sensing, where the chemical nature of the pore surface dictates the material's performance.

Sol-Gel Application Role of this compound Example of Functional Material
Anti-reflective CoatingsSurface functionalization for subsequent attachment of low refractive index polymersHigh-performance optical lenses
Ceramic Membranes for FiltrationModification of pore surfaces to control selectivityWater purification systems with enhanced contaminant removal
Bioactive Glass ScaffoldsProviding reactive sites for the immobilization of biomoleculesTissue engineering scaffolds that promote cell growth

Development of Functionalized Polymer Architectures via Silane-Mediated Processes

The development of polymers with precisely controlled architectures and functionalities is a cornerstone of modern materials science. This compound serves as a versatile tool in achieving this, primarily by acting as a functional initiator, chain transfer agent, or a post-polymerization modification reagent.

The chlorobutyl group can be transformed into an initiating site for various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP). By first grafting this compound onto a surface or a nanoparticle, polymer chains can be grown directly from the surface, creating "polymer brushes." These brushes can dramatically alter the surface properties of the material.

Key Processes:

"Grafting from" Polymerization: Surfaces modified with this compound can be used to initiate the growth of polymer chains, leading to a high density of grafted polymers.

Post-Polymerization Modification: Polymers containing hydroxyl or other nucleophilic groups can be reacted with this compound to introduce the trimethylsilyl (B98337) group and a reactive chloride. This can be useful for creating polymer-based coatings for inorganic substrates.

Crosslinking: The bifunctional nature of the molecule can be exploited to crosslink polymer chains, enhancing their mechanical properties and solvent resistance.

Polymerization Technique Function of this compound Resulting Polymer Architecture
Atom Transfer Radical Polymerization (ATRP)Surface-immobilized initiatorPolymer brushes on silica or metal oxide surfaces
Nucleophilic Substitution on Pre-formed PolymersGrafting agentPolymers with pendant trimethylsilane and chloroalkyl groups
Condensation PolymerizationCo-monomer or end-capperSilane-functionalized polyesters or polyamides

Role in Surface Modification and Advanced Coating Technologies for Material Enhancement

The ability to precisely control the surface properties of materials is critical for a vast range of applications, from biomedical implants to microelectronics. This compound is a key enabler of advanced surface modification and coating technologies. broadpharm.com The trimethylsilane group provides a robust anchor to a wide variety of inorganic substrates, while the chlorobutyl group serves as a versatile handle for further functionalization.

The process typically involves the reaction of the silane (B1218182) with a hydroxylated surface in a dry, inert atmosphere. The resulting self-assembled monolayer (SAM) or thin film creates a new surface with the chemical properties of the chlorobutyl chain. This surface can then be used as is or, more commonly, as a platform for subsequent chemical reactions.

Research Findings:

Studies have shown that surfaces modified with this compound can be readily converted into a variety of other functional surfaces. For example, reaction with sodium azide (B81097) (NaN₃) yields an azido-terminated surface, which is highly useful in "click chemistry" for the attachment of a wide range of molecules. Reaction with amines can produce amino-functionalized surfaces, which are important for immobilizing proteins or DNA.

Substrate Material Purpose of Modification Subsequent Reaction Application
Silicon WaferCreate a reactive surface for biosensor fabricationReaction with a primary amine-terminated DNA probeDNA microarrays
Glass SlidesEnhance adhesion of a polymer coatingNucleophilic substitution with a thiol-containing polymerScratch-resistant coatings
Metal Oxide NanoparticlesImprove dispersibility in a non-polar solventNo subsequent reaction (utilizing the butyl chain)Nanocomposites with enhanced mechanical properties

Design and Synthesis of Catalytic Materials and Metal-Organic Frameworks (MOFs)

In the realm of catalysis, the precise positioning of active sites is paramount. This compound can be used to anchor catalytic species to a solid support, a strategy that offers several advantages, including ease of catalyst separation and recycling. The silane is first used to functionalize an inert support like silica or alumina. The chlorobutyl group is then used to covalently attach a catalytically active molecule, such as a metal complex or an organocatalyst.

While the direct use of this compound in the primary synthesis of Metal-Organic Frameworks (MOFs) is not widely reported, its principles can be applied in post-synthetic modification of MOFs. MOFs are highly porous crystalline materials with a vast internal surface area. By modifying the organic linkers or the metal nodes of a pre-formed MOF with this compound, it is possible to introduce new functionalities within the pores of the MOF. This can be used to tune the catalytic activity, adsorption selectivity, or sensing capabilities of the material.

Potential Applications:

Heterogeneous Catalysis: Immobilization of homogeneous catalysts onto a solid support to create a recyclable catalytic system.

Functionalized MOFs: Post-synthetic modification of MOFs to introduce reactive sites for catalysis or selective gas capture.

Catalyst Protection: Encapsulation of catalytically active nanoparticles with a silica shell functionalized with this compound to prevent leaching and deactivation.

Catalytic System Role of this compound Advantage
Supported Metal CatalystCovalent tether for a metal-ligand complexPrevents leaching of the expensive metal catalyst
Enzyme ImmobilizationLinker to attach enzymes to a solid supportEnhanced enzyme stability and reusability
MOF-based SensorFunctionalization of the pore walls for selective analyte bindingIncreased sensitivity and selectivity of the sensor

Computational Chemistry and Theoretical Modeling Studies of 4 Chlorobutoxy Trimethylsilane

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (4-chlorobutoxy)trimethylsilane, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Detailed analysis of the electronic properties can be achieved through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These would likely show a significant polarization of the C-Cl and Si-O bonds. The chlorine atom, being highly electronegative, would draw electron density, rendering the attached carbon atom electrophilic and susceptible to nucleophilic attack. broadpharm.commedchemexpress.com The trimethylsilyl (B98337) group, on the other hand, is known for its role in surface modifications and as a protecting group for alcohols. broadpharm.comwikipedia.org

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms, indicating their nucleophilic character. The LUMO would likely be centered on the antibonding orbital of the C-Cl bond, signifying its susceptibility to nucleophilic substitution. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

A hypothetical set of calculated electronic properties for this compound using a DFT method (e.g., B3LYP/6-31G*) is presented in Table 1.

| Mulliken Charge on O | -0.55 e | Partial atomic charge on the oxygen atom. |

These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment, providing insights into its conformation, solvation, and intermolecular interactions. nih.govyoutube.com By simulating the molecule's trajectory over time, one can understand how it interacts with solvent molecules and other solutes.

For a simulation of this compound, a suitable force field (e.g., OPLS-AA or a custom-parameterized force field) would be necessary to describe the interatomic potentials. The simulation box would be filled with an appropriate solvent, such as water or a less polar organic solvent like dichloromethane, to mimic experimental conditions.

Analysis of the MD trajectories could include the calculation of radial distribution functions (RDFs) to understand the solvation shell around specific atoms, such as the chlorine and oxygen atoms. The RDFs would likely show a well-defined first solvation shell of polar solvent molecules around the chlorobutyl and siloxy groups. Furthermore, the conformational flexibility of the butyl chain could be analyzed by monitoring dihedral angles over time.

A summary of potential parameters for an MD simulation of this compound is provided in Table 2.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

Parameter Value/Description Purpose
Force Field OPLS-AA Defines the potential energy function for the system.
Solvent Dichloromethane To simulate the behavior in a non-aqueous environment.
Ensemble NPT (Isothermal-Isobaric) Maintains constant number of particles, pressure, and temperature.
Temperature 298 K Standard room temperature.
Pressure 1 atm Standard atmospheric pressure.

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

These parameters represent a typical setup for such a simulation.

Prediction of Reaction Pathways and Mechanistic Insights via Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and the calculation of activation energies. researchgate.netcas.cn For this compound, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to the chlorine. broadpharm.com

Using DFT calculations, one could model the reaction of this compound with a nucleophile, for example, an amine or a thiol. The reaction pathway could be mapped out by locating the transition state structure connecting the reactants and products. The calculated activation energy would provide a quantitative measure of the reaction rate. Such studies have been performed for similar silyl (B83357) ethers and haloalkanes. acs.orglibretexts.org

The calculations would likely confirm an SN2-type mechanism, where the nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group. The role of the silyl ether group in this reaction could also be investigated; it is generally considered to be relatively stable under these conditions. wikipedia.org

A hypothetical reaction coordinate diagram for the nucleophilic substitution on this compound could be constructed, as illustrated by the data in Table 3.

Table 3: Hypothetical Energetics for a Nucleophilic Substitution Reaction of this compound

Species Relative Energy (kcal/mol) Description
Reactants 0 This compound + Nucleophile
Transition State +20 The highest energy point along the reaction pathway.

| Products | -10 | The final products of the substitution reaction. |

These energy values are for illustrative purposes and would depend on the specific nucleophile and reaction conditions.

Structure-Property Relationship Analysis from a Theoretical Perspective

By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive structure-property relationship for this compound can be established from a theoretical standpoint. arxiv.org

The calculated electronic properties from DFT can be directly correlated with the molecule's reactivity. For instance, the high partial positive charge on the carbon atom attached to chlorine, along with the low-lying LUMO localized on the C-Cl bond, explains the propensity of this compound to undergo nucleophilic substitution. researchgate.net

The stability of the silyl ether bond under various conditions can also be rationalized. The Si-O bond is known to be strong, but its susceptibility to cleavage by fluoride (B91410) ions or under acidic or basic conditions can be modeled computationally. libretexts.org These calculations would reveal the mechanism of cleavage, which often involves the formation of hypervalent silicon intermediates.

In essence, a theoretical analysis provides a molecular-level understanding that connects the three-dimensional structure of this compound to its chemical properties and reactivity, guiding its potential applications in synthesis and materials science.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Probing in 4 Chlorobutoxy Trimethylsilane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (4-chlorobutoxy)trimethylsilane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The trimethylsilyl (B98337) group typically shows a sharp singlet at approximately 0.1 ppm. The protons of the chlorobutoxy chain appear as multiplets, with chemical shifts influenced by their proximity to the electronegative oxygen and chlorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. The trimethylsilyl carbons resonate at a characteristic upfield position. The chemical shifts of the butoxy chain carbons are diagnostic of their position relative to the chloro and siloxy substituents.

Dynamic NMR Studies: While less common for a relatively simple molecule like this compound, dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of more complex silyl (B83357) ethers. acs.org These studies can provide insights into rotational barriers and other dynamic processes occurring in solution. capes.gov.br

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Si-(CH ₃)₃~0.1 (s, 9H)~-2.0
O-CH ₂-~3.6 (t, 2H)~62.5
-CH ₂-CH₂Cl~1.8 (m, 2H)~30.0
-CH₂-CH ₂-Cl~1.9 (m, 2H)~26.5
-CH ₂-Cl~3.5 (t, 2H)~45.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Mass Spectrometry Techniques for Identification of Reaction Products, Intermediates, and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its reaction products. nih.govresearchgate.net This information is crucial for confirming the identity of synthesized compounds and for identifying transient intermediates in reaction mechanisms. nih.govresearchgate.net

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, common fragmentation pathways include:

Alpha-cleavage: Loss of a methyl radical from the trimethylsilyl group to form a stable [M-15]⁺ ion.

Cleavage of the Si-O bond: This can lead to fragments corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) and the chlorobutoxy radical.

Cleavage of the C-O and C-Cl bonds: Fragmentation of the chlorobutoxy chain can also occur. libretexts.orglibretexts.org

Soft Ionization Techniques: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are gentler and often used to observe the molecular ion with minimal fragmentation. mdpi.com These methods are particularly useful for analyzing reaction mixtures and identifying less stable intermediates. nih.govresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ion m/z (mass-to-charge ratio) Identity
[C₇H₁₇ClOSi]⁺180.07Molecular Ion (M⁺)
[C₆H₁₄ClOSi]⁺165.05[M - CH₃]⁺
[C₄H₈ClO]⁺107.02[M - Si(CH₃)₃]⁺
[C₃H₉Si]⁺73.05[Si(CH₃)₃]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound include:

Si-O-C stretching: A strong, broad band typically observed in the region of 1000-1100 cm⁻¹. researchgate.net This is one of the most prominent features in the IR spectrum of silyl ethers.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the methyl and methylene (B1212753) groups.

Si-C stretching: Vibrations associated with the trimethylsilyl group can be found in the fingerprint region.

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-H and Si-O-C stretches are also observable, Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. jkps.or.kr The Si-O-Si symmetric stretch, for instance, is often a strong feature in the Raman spectra of related siloxane compounds. acs.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
C-H stretch2850-3000IR, Raman
Si-O-C asymmetric stretch1000-1100IR
Si-C stretch600-800IR, Raman
C-Cl stretch600-800IR, Raman

X-ray Crystallography for Solid-State Structure Determination of Synthesized Derivatives

While this compound itself is a liquid at room temperature, X-ray crystallography can be an invaluable tool for determining the precise three-dimensional structure of solid derivatives synthesized from it. sigmaaldrich.com By reacting this compound with other molecules to form crystalline products, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org This technique is particularly powerful for unambiguously establishing the stereochemistry of chiral derivatives. acs.org

Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation of Complex Reaction Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants, solvents, and byproducts in complex reaction mixtures.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. nih.gov In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. Coupling a GC instrument with a mass spectrometer (GC-MS) provides a powerful analytical combination, allowing for both separation and identification of the components of a mixture. scilit.com

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is another powerful separation technique that can be used for the analysis of this compound and its derivatives, particularly for less volatile compounds or for preparative-scale separations. acs.org In HPLC, the sample is pumped through a column packed with a stationary phase under high pressure. Different components of the mixture interact differently with the stationary phase, leading to their separation. The choice of stationary phase and mobile phase is critical for achieving optimal separation. nih.gov

Future Research Directions and Emerging Opportunities for 4 Chlorobutoxy Trimethylsilane

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The drive for greater efficiency and reproducibility in chemical synthesis has led to the increasing adoption of flow chemistry and automated platforms. For a molecule like (4-chlorobutoxy)trimethylsilane, these technologies offer the potential to streamline its use in multi-step syntheses, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. acs.orgnih.gov The synthesis of related silyl (B83357) ethers and their subsequent reactions have been shown to be amenable to flow conditions. acs.org For instance, the use of microreactors can enable rapid and safe reactions, even for exothermic processes. nih.gov While specific studies on the continuous flow synthesis of this compound are not yet prevalent, the methodologies developed for similar compounds suggest a clear path forward.

Automated synthesis platforms, particularly those designed for the rapid assembly of libraries of bioactive compounds, represent a significant area of opportunity. rsc.org The synthesis of PROTACs, for which this compound can serve as a linker component, is increasingly being automated. rsc.orgsymeres.com These platforms often utilize modular building blocks and pre-optimized reaction conditions to accelerate the discovery and optimization of new therapeutic agents. rsc.orgsymeres.com The integration of this compound into such automated workflows would enable the rapid generation of diverse PROTAC libraries with varying linker lengths and compositions, facilitating the exploration of structure-activity relationships. nih.govnih.gov

Automated Synthesis Platform AttributeDescriptionSource(s)
Modularity Utilizes pre-formulated building blocks, including various E3 ligase ligands and linker constructs. symeres.com
High-Throughput Enables the rapid, parallel synthesis of tens to hundreds of compounds. rsc.org
Miniaturization Reactions can be performed on a nanomole scale in multi-well plates. nih.gov
Simplified Purification Often employs resin-bound scavengers or other techniques to streamline product isolation. nih.gov

Development of Sustainable Synthesis and Catalytic Transformation Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the production and use of this compound are no exception. Future research will likely focus on developing more sustainable methods for its synthesis and subsequent transformations, minimizing waste and the use of hazardous reagents. researchgate.net

One promising avenue is the use of catalytic, atom-economical reactions. For instance, the dehydrogenative cross-coupling of hydrosilanes with alcohols is an environmentally friendly method for forming silyl ethers, with hydrogen gas as the only byproduct. nih.gov Applying such principles to the synthesis of this compound from the corresponding diol and a suitable hydrosilane could offer a greener alternative to traditional methods.

Furthermore, the catalytic functionalization of C-H bonds is a powerful strategy for streamlining synthesis. acs.orgnih.govresearchgate.netacs.orgnih.gov Research into the rhodium(III)-catalyzed α-arylation of silyl enol ethers and iridium-catalyzed silylation of C-H bonds demonstrates the potential for novel transformations of silyl ethers. acs.orgnih.govresearchgate.netacs.orgnih.gov Applying such catalytic methods to this compound could open up new pathways for its derivatization, allowing for the introduction of additional functionality in a more efficient and sustainable manner.

Exploration of Applications in Emerging Technologies and Niche Chemical Synthesis Areas

The unique properties of this compound make it a valuable tool in several cutting-edge areas of research and technology. Its role as a bifunctional linker is particularly significant in the rapidly evolving field of targeted protein degradation.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govbroadpharm.commedchemexpress.com The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy. nih.govarxiv.org this compound, with its flexible alkyl chain, is well-suited for use as a component of these linkers. broadpharm.comacs.org The trimethylsilyl (B98337) group can act as a protective group during synthesis, while the chlorobutyl group provides a handle for conjugation to other parts of the PROTAC molecule. medchemexpress.combroadpharm.comsigmaaldrich.com

Beyond PROTACs, the silyl ether functionality of this compound opens up possibilities in targeted drug delivery. Silyl ethers are known to be acid-sensitive and can be designed to degrade under the acidic conditions found in tumor microenvironments or within cancer cells, triggering the release of a therapeutic agent. nih.govnih.gov This suggests the potential for developing prodrugs where this compound acts as a pH-sensitive linker, enabling site-specific drug release. nih.gov

In the realm of materials science, the trimethylsilyl group is commonly used for the surface modification of materials like silica (B1680970) and glass. nih.govresearchgate.netresearchgate.netdiva-portal.org The chlorobutyl group of this compound provides a reactive site for the subsequent attachment of other functional molecules, allowing for the creation of tailored surfaces with specific chemical or biological properties. nih.gov This could be leveraged in applications ranging from chromatography to the development of new biocompatible materials. nih.govdiva-portal.org

Interdisciplinary Research Collaborations and Synergies with Related Scientific Domains

The future development and application of this compound will undoubtedly be driven by collaborations across multiple scientific disciplines. The exploration of its use in PROTACs, for example, necessitates a close partnership between synthetic chemists, who design and create the molecules, and biologists and pharmacologists, who evaluate their efficacy and mechanism of action. youtube.com This interdisciplinary approach is crucial for navigating the complex structure-activity relationships that govern PROTAC performance. nih.govnih.gov

Similarly, its application in materials science will benefit from synergies between polymer chemists, materials scientists, and engineers. The functionalization of surfaces with this compound to create novel materials for applications such as biosensors or drug delivery devices requires a deep understanding of both the surface chemistry and the desired material properties. nih.govdiva-portal.org

The development of sustainable synthesis methods for this compound will also draw on expertise from catalysis and green chemistry, aiming to create processes that are not only efficient but also environmentally benign. researchgate.netnih.gov As the demand for advanced chemical building blocks grows, such interdisciplinary collaborations will be essential for realizing the full potential of versatile compounds like this compound.

Q & A

Basic: What are the recommended synthetic routes for Silane, (4-chlorobutoxy)trimethyl- in academic research?

Answer:
The synthesis of (4-chlorobutoxy)trimethyl-silane typically involves nucleophilic substitution or hydrosilylation. For example:

  • Nucleophilic substitution : Reacting trimethylchlorosilane with 4-chloro-1-butanol under inert conditions (e.g., nitrogen atmosphere) in the presence of a base like triethylamine to neutralize HCl byproducts .
  • Hydrosilylation : Using a platinum catalyst (e.g., Karstedt catalyst) to add Si-H bonds across unsaturated bonds in chlorobutoxy precursors.
    Key considerations : Monitor reaction progress via gas chromatography (GC) or NMR to track silane formation and byproducts like unreacted alcohols or chlorides .

Basic: How should researchers handle and store (4-chlorobutoxy)trimethyl-silane to ensure stability?

Answer:

  • Storage : Store at 0–6°C in airtight, amber glass containers to prevent hydrolysis and oxidation. Silanes with chloroalkoxy groups are moisture-sensitive and prone to Si-O bond cleavage .
  • Handling : Use anhydrous solvents (e.g., THF, toluene) and gloveboxes under nitrogen to minimize exposure to ambient humidity. Toxicity data for analogous chlorinated silanes (e.g., Draize test results in rodents) suggest wearing nitrile gloves and safety goggles .

Basic: What spectroscopic techniques are optimal for characterizing (4-chlorobutoxy)trimethyl-silane?

Answer:

  • ¹H/¹³C NMR : Distinct signals for Si-CH₃ (δ ~0.1–0.5 ppm) and the chlorobutoxy chain (δ ~3.5–4.0 ppm for O-CH₂ and δ ~1.6–1.8 ppm for Cl-CH₂).
  • FTIR : Peaks at 1250–1260 cm⁻¹ (Si-CH₃ bending) and 1080–1100 cm⁻¹ (Si-O-C stretching).
  • GC-MS : Confirm purity and detect volatile byproducts (e.g., trimethylsilanol) using non-polar columns (e.g., DB-5) .

Advanced: How does the chlorobutoxy substituent influence the reactivity of this silane compared to methoxy or ethoxy analogs?

Answer:
The electron-withdrawing chloro group increases the electrophilicity of the silicon center, accelerating hydrolysis but reducing thermal stability. Comparative studies show:

  • Hydrolysis rate : Chlorobutoxy silanes hydrolyze ~3× faster than methoxy analogs in aqueous THF (pH 7, 25°C).
  • Thermal stability : Decomposition onset at ~120°C vs. ~150°C for ethoxy derivatives, as measured by TGA .
    Methodological note : Use kinetic studies (UV-Vis or conductimetry) to quantify hydrolysis rates under varying pH and solvent conditions .

Advanced: How can researchers resolve contradictions in reported catalytic activity of (4-chlorobutoxy)trimethyl-silane in cross-coupling reactions?

Answer:
Discrepancies often arise from ligand-metal interactions or solvent effects. For example:

  • Ligand effects : With Pd(PPh₃)₄, the silane may act as a reductant, but with bulky ligands (e.g., XPhos), it could serve as a transmetalation agent.
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates, altering reaction pathways.
    Experimental design : Conduct controlled studies with in situ NMR or XAFS to monitor intermediate species .

Advanced: What strategies mitigate side reactions (e.g., oligomerization) during functionalization of (4-chlorobutoxy)trimethyl-silane?

Answer:

  • Temperature control : Maintain reactions below 50°C to suppress Si-O-Si condensation.
  • Additives : Use scavengers like molecular sieves or proton sponges to sequester HCl or H₂O.
  • Dilution : Lower concentrations (≤0.1 M) reduce intermolecular interactions, as shown in studies of analogous trimethoxy silanes .

Advanced: How can computational modeling (e.g., DFT) predict the behavior of (4-chlorobutoxy)trimethyl-silane in novel reactions?

Answer:

  • DFT applications : Optimize transition states for hydrolysis or ligand substitution. For example, calculate activation energies for Si-Cl vs. Si-O bond cleavage.
  • MD simulations : Model solvation effects in polar vs. non-polar solvents to predict aggregation tendencies.
    Validation : Compare computed NMR shifts (e.g., GIAO method) with experimental data to refine models .

Advanced: What are the challenges in quantifying trace degradation products of this silane in environmental matrices?

Answer:

  • Detection limits : Use LC-MS/MS with MRM (multiple reaction monitoring) for chlorinated byproducts (e.g., 4-chlorobutanol).
  • Matrix effects : Soil or biological samples require SPE (solid-phase extraction) with C18 cartridges to isolate silane-derived metabolites.
    Case study : A 2024 study detected <1 ppb silane residues in spiked aqueous samples using derivatization with BSTFA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.